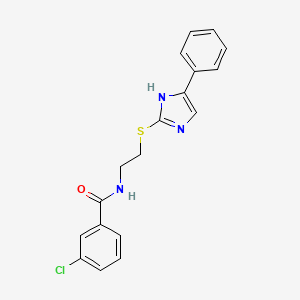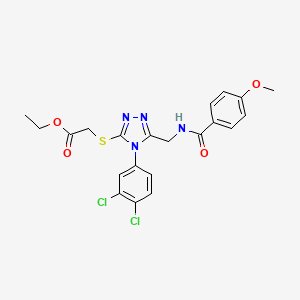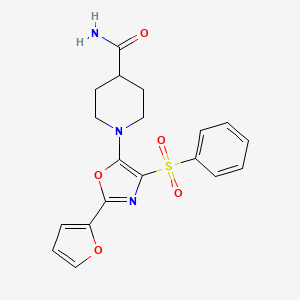![molecular formula C21H19NO4 B2538638 N-(3-hydroxy-3-(naphthalen-1-yl)propyl)benzo[d][1,3]dioxole-5-carboxamide CAS No. 1421527-01-6](/img/structure/B2538638.png)
N-(3-hydroxy-3-(naphthalen-1-yl)propyl)benzo[d][1,3]dioxole-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of N-(3-hydroxy-3-(naphthalen-1-yl)propyl)benzo[d][1,3]dioxole-5-carboxamide is not directly reported in the provided papers. However, similar compounds have been synthesized, which can offer insights into potential synthetic routes. For instance, N-(arylcarbamothioyl)cyclohexanecarboxamide derivatives were synthesized and characterized, including a derivative with a naphthalen-1-yl group . Another study reported the synthesis of N-alkoxyphenylanilides of 3-hydroxynaphthalene-2-carboxylic acid, which shares structural similarities with the compound of interest . These synthetic methods typically involve acylation reactions and may be adapted for the synthesis of the target compound.
Molecular Structure Analysis
The molecular structure of related compounds has been characterized using various techniques. For example, the crystal structure of N-(naphthalen-1-ylcarbamothioyl)cyclohexanecarboxamide was determined by single-crystal X-ray diffraction, revealing a triclinic space group and a chair conformation for the cyclohexane ring . This information could be useful in predicting the molecular conformation of the compound , although direct structural data for the specific compound is not available.
Chemical Reactions Analysis
The chemical reactivity of structurally related compounds has been explored. N-(cyano(naphthalen-1-yl)methyl)benzamide derivatives were synthesized and demonstrated colorimetric sensing of fluoride anions, indicating potential reactivity towards nucleophiles . This suggests that the compound of interest may also exhibit interesting reactivity patterns, possibly in sensing applications or as a substrate in further chemical transformations.
Physical and Chemical Properties Analysis
The physical and chemical properties of the compound of interest are not directly reported. However, the properties of similar compounds can provide some insights. For example, the antibacterial activity of N-alkoxyphenyl-3-hydroxynaphthalene-2-carboxanilides against various bacterial strains was evaluated, with some compounds showing significant activity . Additionally, the solubility, stability, and potential for intermolecular interactions such as hydrogen bonding and π-π stacking can be inferred from related structures .
Aplicaciones Científicas De Investigación
Synthetic Applications Aryl carboxamides, such as N-(3-hydroxy-3-(naphthalen-1-yl)propyl)benzo[d][1,3]dioxole-5-carboxamide, are key structural units in biologically active compounds. The synthesis of fluorinated naphthoic acids, closely related to the structure of the compound , has been explored due to their potential biological activities. Fluorinated versions of naphthoic acids, despite being relatively unknown compared to their benzoic acid counterparts, have significant relevance in medicinal chemistry and organic synthesis (Tagat et al., 2002).
Photopolymer Development Another application area is in the development of photosensitive materials. Compounds with structural similarities have been used in the synthesis of photosensitive poly(benzoxazole) precursors. These materials demonstrate sensitivity to light and can be utilized in various industrial and technological applications, such as in the production of photoresists or photopolymers (Ebara et al., 2003).
Material Science Innovations In the field of material science, derivatives of naphthalene and benzo[d][1,3]dioxole moieties have been explored for their potential in creating new materials. These compounds have been used to develop multifunctional coordination polymers with properties like photochromism and solventchromism, which have applications in sensing, imaging, and material processing technologies (Liu et al., 2020).
Chemical Sensing Applications Moreover, certain derivatives of naphthalene have been studied for their use in chemical sensing, such as in the detection of aniline vapor. This application is particularly relevant in environmental monitoring and industrial safety, where rapid and accurate detection of volatile organic compounds is crucial (Fan et al., 2016).
Propiedades
IUPAC Name |
N-(3-hydroxy-3-naphthalen-1-ylpropyl)-1,3-benzodioxole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19NO4/c23-18(17-7-3-5-14-4-1-2-6-16(14)17)10-11-22-21(24)15-8-9-19-20(12-15)26-13-25-19/h1-9,12,18,23H,10-11,13H2,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABKLBBDMIABHFJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C(=O)NCCC(C3=CC=CC4=CC=CC=C43)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-hydroxy-3-(naphthalen-1-yl)propyl)benzo[d][1,3]dioxole-5-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-[4-(Trifluoromethyl)benzyl]-1H-imidazole-4-carboxylic acid](/img/structure/B2538563.png)

![N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)cyclohexanesulfonamide](/img/structure/B2538567.png)

![Lithium 5-fluoro-1-(tetrahydro-2H-pyran-4-yl)-1H-benzo[d]imidazole-2-carboxylate](/img/structure/B2538570.png)
![N-(1,5-dimethyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)-2-(thiophen-2-yl)acetamide](/img/structure/B2538571.png)




![Methyl 2-[2-[4-[benzyl(methyl)sulfamoyl]benzoyl]imino-6-fluoro-1,3-benzothiazol-3-yl]acetate](/img/structure/B2538578.png)